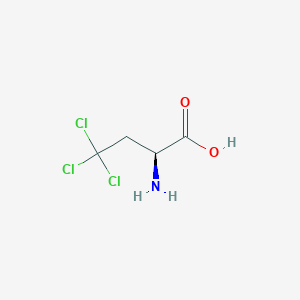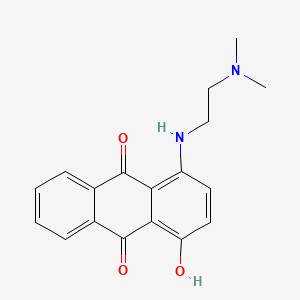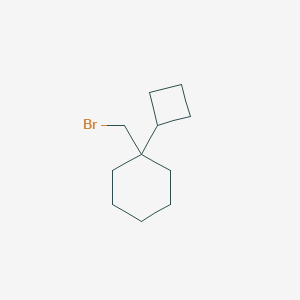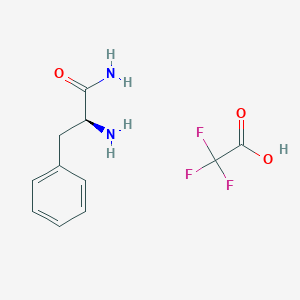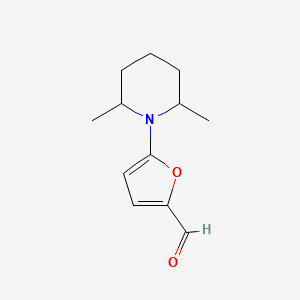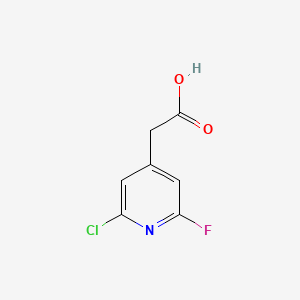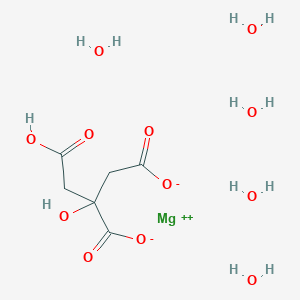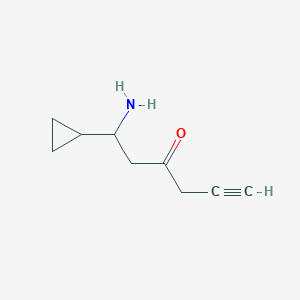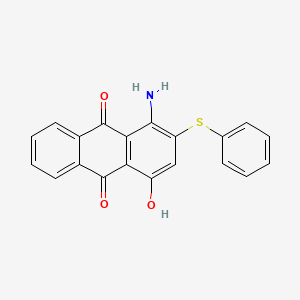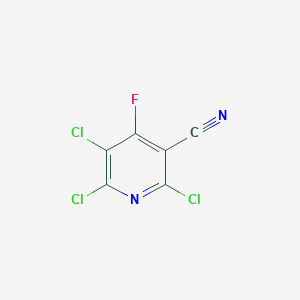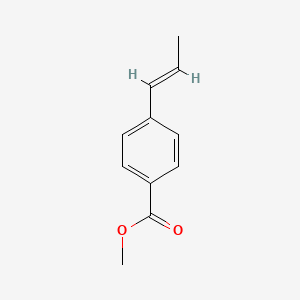
(E)-Methyl 4-(prop-1-en-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 4-(prop-1-en-1-yl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a prop-1-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-(prop-1-en-1-yl)benzoate typically involves the esterification of 4-(prop-1-en-1-yl)benzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as solid acid catalysts, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl 4-(prop-1-en-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The prop-1-en-1-yl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-(prop-1-en-1-yl)benzoic acid
Reduction: 4-(prop-1-en-1-yl)benzyl alcohol
Substitution: Various substituted benzoates depending on the nucleophile used
Aplicaciones Científicas De Investigación
(E)-Methyl 4-(prop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-Methyl 4-(prop-1-en-1-yl)benzoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce the corresponding acid and alcohol. These products can then participate in further biochemical pathways, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzoate
- Ethyl 4-(prop-1-en-1-yl)benzoate
- Methyl 4-(prop-1-en-1-yl)phenylacetate
Uniqueness
(E)-Methyl 4-(prop-1-en-1-yl)benzoate is unique due to the presence of the prop-1-en-1-yl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other benzoate esters and useful in applications where this specific functionality is required.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
methyl 4-[(E)-prop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h3-8H,1-2H3/b4-3+ |
Clave InChI |
NWGFEELIDICDEF-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C1=CC=C(C=C1)C(=O)OC |
SMILES canónico |
CC=CC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)
![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)
